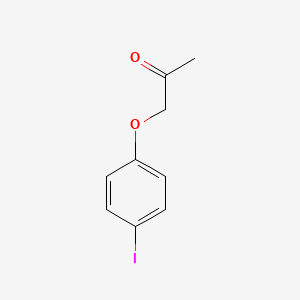
1-(4-Iodophenoxy)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Iodophenoxy)acetone is an organic compound with the molecular formula C9H9IO2 It is characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Iodophenoxy)acetone can be synthesized through several methods. One common approach involves the iodination of 4-hydroxyacetophenone, followed by the reaction with acetone. The iodination step typically uses iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) under acidic conditions . The resulting iodinated intermediate is then reacted with acetone in the presence of a base like potassium carbonate (K2CO3) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodophenoxy)acetone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The phenoxyacetone moiety can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The carbonyl group in the acetone moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Major Products Formed:
Substitution: Formation of substituted phenoxyacetone derivatives.
Oxidation: Formation of phenoxyacetic acid or phenoxyacetone derivatives.
Reduction: Formation of phenoxypropanol derivatives.
Scientific Research Applications
1-(4-Iodophenoxy)acetone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Iodophenoxy)acetone involves its interaction with molecular targets through its iodine and phenoxyacetone moieties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets . The phenoxyacetone moiety can undergo various chemical transformations, contributing to its versatility in different applications .
Comparison with Similar Compounds
1-Bromo-4-iodobenzene: Similar in structure but with a bromine atom instead of the phenoxyacetone moiety.
4-Iodoacetophenone: Lacks the acetone moiety but shares the iodophenyl structure.
1,3-Bis(4-iodophenoxy)acetone: Contains two iodophenoxy groups, offering different reactivity and applications.
Uniqueness: 1-(4-Iodophenoxy)acetone is unique due to its combination of the iodine atom and the phenoxyacetone moiety, providing distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
1-(4-iodophenoxy)propan-2-one |
InChI |
InChI=1S/C9H9IO2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5H,6H2,1H3 |
InChI Key |
NMPKKUYZSYZYMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















